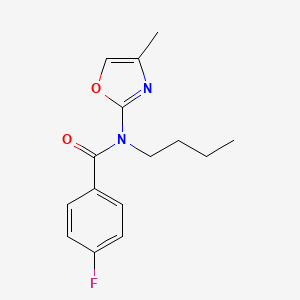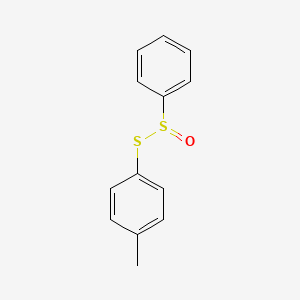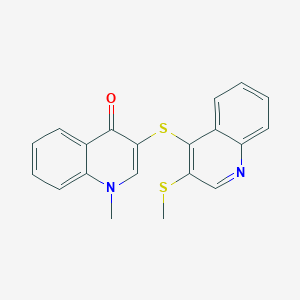
Dihydro-4-phenyl-3-((4-phenyl-1-piperazinyl)methyl)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-3-((4-phenylpiperazin-1-yl)methyl)dihydrofuran-2(3H)-one is a complex organic compound that features a dihydrofuran ring substituted with phenyl and piperazine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-((4-phenylpiperazin-1-yl)methyl)dihydrofuran-2(3H)-one typically involves multiple steps:
Formation of the Dihydrofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the Piperazine Group: The piperazine moiety can be introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the dihydrofuran ring, converting it to a tetrahydrofuran ring.
Substitution: The piperazine group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-3-((4-phenylpiperazin-1-yl)methyl)dihydrofuran-2(3H)-one is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The piperazine moiety is known to interact with neurotransmitter receptors, which may contribute to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylpiperazine: Shares the piperazine moiety but lacks the dihydrofuran ring.
3-Phenyl-2(3H)-furanone: Contains the furanone ring but lacks the piperazine group.
Uniqueness
4-Phenyl-3-((4-phenylpiperazin-1-yl)methyl)dihydrofuran-2(3H)-one is unique due to the combination of the dihydrofuran ring and the piperazine moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
99518-89-5 |
|---|---|
Fórmula molecular |
C21H24N2O2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
4-phenyl-3-[(4-phenylpiperazin-1-yl)methyl]oxolan-2-one |
InChI |
InChI=1S/C21H24N2O2/c24-21-19(20(16-25-21)17-7-3-1-4-8-17)15-22-11-13-23(14-12-22)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 |
Clave InChI |
LCWUDWBKFWZWQD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2C(COC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





methyl butanoate](/img/structure/B12883359.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12883368.png)

![Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12883401.png)



![(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12883411.png)
![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
![2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one](/img/structure/B12883423.png)
